2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol
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Overview
Description
2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups and a methoxy(dimethyl)silyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with methoxy(dimethyl)silyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the degradation of polymers and other materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage in cells.
Industry: It is used as a stabilizer in fuels, lubricants, and other industrial products to enhance their shelf life and performance.
Mechanism of Action
The antioxidant properties of 2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by undergoing redox reactions that mitigate oxidative stress. The methoxy(dimethyl)silyl group enhances the compound’s stability and solubility, making it more effective in various applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties, it is used in fuels and lubricants.
2,6-Di-tert-butylphenol: Utilized as a stabilizer in polymers and other materials.
Uniqueness
2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol stands out due to the presence of the methoxy(dimethyl)silyl group, which enhances its solubility and stability compared to other similar compounds. This unique structural feature makes it particularly effective in applications where enhanced stability and solubility are desired.
Properties
CAS No. |
106693-78-1 |
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Molecular Formula |
C17H30O2Si |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[methoxy(dimethyl)silyl]phenol |
InChI |
InChI=1S/C17H30O2Si/c1-16(2,3)12-10-13(17(4,5)6)15(18)14(11-12)20(8,9)19-7/h10-11,18H,1-9H3 |
InChI Key |
JLOZYFBYVUCDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)OC)O)C(C)(C)C |
Origin of Product |
United States |
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